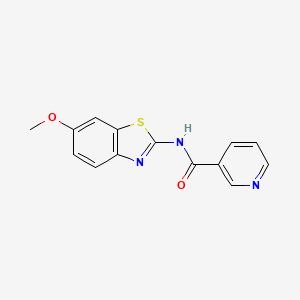

N-(6-methoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

Beschreibung

N-(6-Methoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound combining benzothiazole and pyridine moieties, linked via a carboxamide group. Benzothiazole derivatives are renowned for their broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Eigenschaften

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-19-10-4-5-11-12(7-10)20-14(16-11)17-13(18)9-3-2-6-15-8-9/h2-8H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFIAUNRSNNZEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Chemischer Reaktionen

WAY-312133 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that N-(6-methoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide exhibits significant antimicrobial properties. Studies have shown that derivatives of benzothiazole compounds possess broad-spectrum activity against various pathogens, including bacteria and fungi. The presence of the pyridine moiety enhances the compound's ability to penetrate microbial membranes, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Benzothiazole derivatives are known to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific studies have demonstrated that this compound can target cancer cells effectively while exhibiting minimal toxicity to normal cells .

Enzyme Inhibition

this compound has been explored as an inhibitor of various enzymes involved in disease pathways. For instance, its ability to inhibit certain kinases has been linked to potential therapeutic applications in treating diseases such as diabetes and cancer .

Material Science

Fluorescent Probes

The compound is utilized in the development of fluorescent probes for biological imaging. Its unique structure allows it to act as a fluorescent dye, which can be used for tracking biological processes in live cells. The methoxy group enhances the photostability and brightness of the dye, making it suitable for long-term imaging applications .

Polymer Composites

In materials science, this compound has been incorporated into polymer matrices to enhance their mechanical and thermal properties. The compound's compatibility with various polymers allows for the development of advanced materials with tailored properties for specific applications, such as coatings and packaging materials .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Antimicrobial | Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria. |

| Research on Anticancer Potential | Cancer Treatment | Induced apoptosis in cancer cell lines with minimal toxicity to normal cells. |

| Development of Fluorescent Probes | Biological Imaging | Enhanced brightness and photostability compared to traditional dyes. |

| Polymer Composite Study | Material Enhancement | Improved mechanical strength and thermal stability in polymer blends containing the compound. |

Wirkmechanismus

WAY-312133 exerts its effects by inhibiting ubiquitin ligase, an enzyme involved in the ubiquitination process. Ubiquitination is a process that tags proteins for degradation by the proteasome. By inhibiting this enzyme, WAY-312133 can prevent the degradation of certain proteins, thereby affecting various cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzothiazole Ring

Methoxy vs. Nitro Substituents

- BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide): Exhibits strong antibacterial activity against E. coli (MIC = 3.125 µg/ml) and B. subtilis (MIC = 6.25 µg/ml) due to favorable interactions with DNA gyrase (PDB:3G75) .

- BTC-r (N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide): The nitro group (electron-withdrawing) may reduce solubility but enhance binding to bacterial enzymes.

Methyl and Fluoro Substituents

- N-(6-Methyl-1,3-benzothiazol-2-yl) derivatives (6a, 6b, 6c) : Methyl groups (electron-donating) improve lipophilicity. Compound 6b (chlorophenyl-substituted) shows moderate antimicrobial activity, though exact MIC values are unspecified .

- However, biological data are unavailable in the evidence .

Modifications to the Pyridine-Carboxamide Moiety

Acetamide vs. Thiazolidinone Derivatives

- BTC-j (Acetamide linker) : Demonstrates broad-spectrum activity, likely due to flexibility in the acetamide chain facilitating enzyme interactions .

- 4-Thiazolidinone derivatives (6a, 6b, 6c): The rigid thiazolidinone ring may restrict conformational freedom but introduces hydrogen-bonding sites. Compound 6c (4-chlorophenyl) shows improved antifungal activity compared to 6a (phenyl), suggesting halogenated aryl groups enhance potency .

Adamantyl and Dihydropyridine Modifications

- Crystallography reveals intermolecular H-bonds and S···S interactions, which may improve thermal stability .

- Dihydropyridine derivatives (): Saturation of the pyridine ring alters electronic properties, possibly affecting redox activity or binding kinetics. No biological data are provided for comparison.

Physicochemical and Structural Considerations

- Solubility : Methoxy and methyl groups enhance solubility compared to nitro or adamantyl substituents.

- Crystallography : The adamantyl derivative forms H-bonded dimers and S···S interactions, suggesting stable crystal packing but possible reduced bioavailability .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, fluoro) may increase binding affinity but reduce metabolic stability.

Vorbereitungsmethoden

Die Synthese von WAY-312133 erfolgt in mehreren Schritten, wobei typischerweise mit der Herstellung des Thieno[2,3-d]pyrimidin-4-amin-Kerns begonnen wird. Dieser Kern wird dann mit einer 3,4-Dimethoxyphenylmethylgruppe funktionalisiert. Die spezifischen Reaktionsbedingungen und industriellen Produktionsverfahren sind in der Öffentlichkeit nicht readily verfügbar .

Biologische Aktivität

N-(6-methoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C14H11N3O2S

- Molecular Weight : 273.32 g/mol

- CAS Number : 746693

Synthesis

The synthesis of this compound involves the reaction of 6-methoxybenzothiazole with pyridine-3-carboxylic acid derivatives. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which enhance eco-friendliness and efficiency .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes its IC50 values compared to standard chemotherapeutics:

The compound's mechanism of action involves the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected strains are as follows:

| Bacterial Strain | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 16 | Antibacterial |

| Escherichia coli | 32 | Antibacterial |

| Enterococcus faecalis | 8 | Antibacterial |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Antioxidant Activity

Antioxidant properties have also been attributed to this compound. Comparative studies show that it exhibits strong radical scavenging activity, outperforming standard antioxidants like butylated hydroxytoluene (BHT). The antioxidant capacity is assessed using various assays, confirming its potential in preventing oxidative stress-related diseases .

Case Studies

- Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 and HCT116 cell lines. Results indicated that the compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways .

- Antimicrobial Efficacy : In a series of experiments targeting Pseudomonas aeruginosa, the compound reduced virulence factors such as motility and toxin production without affecting bacterial viability. This suggests a promising application in treating infections caused by resistant strains .

Q & A

Q. What are the recommended synthetic routes for N-(6-methoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide?

A common approach involves coupling 6-methoxy-1,3-benzothiazol-2-amine with pyridine-3-carboxylic acid derivatives. For example:

- React 6-methoxy-1,3-benzothiazol-2-amine with an activated pyridine-3-carboxylic acid (e.g., via imidazole intermediates or thionyl chloride activation) in a solvent like chloroform under reflux .

- Monitor reaction progress using TLC or HPLC. Purify via crystallization (e.g., ethanol/water mixtures) and confirm purity via melting point, elemental analysis, and spectroscopic methods (IR, -NMR) .

Q. How is the structural characterization of this compound performed?

- Spectroscopy : Use IR to confirm carbonyl (C=O, ~1668 cm) and methoxy (C-O, ~1267 cm) groups. -NMR (300–500 MHz, DMSO-) identifies aromatic protons and methoxy signals (δ ~3.76 ppm) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals (e.g., via slow ethanol evaporation) and solve structures using SHELX or SIR97 software. Refinement with SHELXL accounts for H-bonding and packing interactions .

Q. What safety protocols are essential during handling?

- Use PPE (gloves, goggles) to avoid inhalation/contact. Store separately from oxidizing agents.

- Dispose of waste via professional biohazard services. Note: The compound may exhibit warnings under H303/H313/H333 (potential toxicity via ingestion/inhalation) .

Advanced Research Questions

Q. How can computational docking elucidate its antimicrobial mechanism?

- Target selection : Focus on bacterial DNA gyrase (PDB: 3G75), a validated antimicrobial target .

- Software : Use AutoDock Vina or V-life MDS 3.5. Optimize ligand (compound) and protein (grid box centered on active site).

- Analysis : Compare docking scores (e.g., -8.8 kcal/mol for envelope proteins) with known inhibitors. Validate via correlation with experimental MIC values (e.g., 3.125–12.5 µg/mL against E. coli or S. aureus) .

Q. How do substituent modifications influence bioactivity?

Q. What strategies resolve contradictions in crystallographic data?

- Validation : Cross-check SHELXL refinement parameters (R-factor, wR2) and hydrogen bonding networks. For example, in , H-bonded dimers (N–H⋯N) and S⋯S interactions (3.622 Å) stabilize the crystal lattice.

- Alternative methods : Use ORTEP-3 for graphical validation of molecular geometry and packing diagrams .

Q. How are magnetic catalysts applied in synthesizing pyridine-carboxamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.